(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 146684-74-4) is a chiral tetrahydroisoquinoline derivative featuring a bicyclic structure with a nitrogen atom at position 2 and a carboxylic acid group at position 2. The carbobenzoxy (Cbz) group at position 2 serves as a protective moiety during synthetic processes . This compound is a key intermediate in peptidomimetic drug design, particularly for opioid receptor antagonists, due to its rigid conformation that mimics bioactive peptide motifs .
Synthesis: The compound is synthesized via coupling reactions using Boc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic) as a precursor. For example, Boc-D-Tic reacts with amines (e.g., 20 or 21 in Scheme 4 of ) using coupling agents like HBTU or BOP, followed by Boc deprotection with trifluoroacetic acid (TFA) . Modifications, such as introducing fluoro or hydroxy substituents at position 7, are achieved by substituting Boc-D-Tic with 7-fluoro-Boc-D-Tic or Boc-7-hydroxy-D-Tic .
Applications:
It is widely used in the synthesis of κ-opioid receptor antagonists (e.g., JDTic analogs) and mixed opioid receptor modulators. Its constrained structure enhances metabolic stability and receptor selectivity compared to linear peptides .
Properties
Molecular Formula |
C18H16NO4- |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1/t16-/m1/s1 |
InChI Key |
YWVQGUBCAUFBCP-MRXNPFEDSA-M |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroisoquinoline Formation
The Pictet-Spengler reaction between D-phenylalanine and formaldehyde in hydrobromic acid (HBr) forms the (3R)-tetrahydroisoquinoline-3-carboxylic acid hydrobromide salt. This method avoids racemization observed in traditional HCl-mediated reactions and achieves 85% yield with >99% enantiomeric excess (ee) .
Reaction Conditions:
- Temperature: 70–90°C
- Acid: 48% HBr (v/v)
- Formaldehyde Source: Paraformaldehyde or trioxane
- Time: 12–24 hours
Mechanistic Insight:
The HBr environment suppresses bis(chloromethyl)ether formation (a mutagenic byproduct common in HCl-based syntheses). The stereochemistry is dictated by the D-configuration of phenylalanine, ensuring retention of the (3R) configuration during cyclization.
Carbobenzoxy (Cbz) Protection Strategies
Post-Cyclization Amine Protection
After isolating the hydrobromide salt, the free amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Direct Protection During Cyclization
Alternative approaches protect the amine before cyclization:
- D-Phenylalanine Methyl Ester: Reacted with Cbz-Cl to form N-Cbz-D-phenylalanine methyl ester.
- Cyclization: Treated with formaldehyde and HBr, followed by ester hydrolysis.
Advantages:
- Reduces side reactions by pre-protecting the amine.
- Enables one-pot synthesis in some configurations.
Stereochemical Control and Resolution
Chiral Starting Materials
Using D-phenylalanine ensures the (3R) configuration is retained throughout the synthesis. Comparative studies show that L-phenylalanine yields the (3S) enantiomer, while D-phenylalanine provides >99% (3R) purity.
Diastereomeric Salt Resolution
For racemic mixtures, resolution involves:
- Esterification: Convert the free acid to a menthol ester.
- Chromatography: Separate diastereomers via silica gel column.
- Saponification: Recover the (3R)-enantiomer.
Limitations:
- Adds 2–3 steps, reducing overall yield to 50–60%.
- Rarely used industrially due to efficiency of chiral starting materials.
Industrial-Scale Optimization
Crystallization-Driven Purification
The hydrobromide salt of (3R)-TIC-A exhibits high crystallinity. Key parameters:
Green Chemistry Adaptations
- Solvent Recycling: Ethanol recovery reduces waste.
- Catalyst-Free: Avoids transition metals, simplifying purification.
Analytical Characterization
Key Spectroscopic Data
Applications and Derivatives
Peptide Deformylase Inhibitors
The Cbz-protected derivative serves as a precursor for antibacterial agents (e.g., BB-3497).
α4β7 Integrin-Targeting Cyclic Peptides
Used in multimeric drug candidates for inflammatory bowel disease.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the tetrahydroisoquinoline core, which can be further functionalized for specific applications.
Scientific Research Applications
1.1. Drug Design and Development
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a versatile scaffold in the design of peptide-based drugs. Its incorporation into peptides can enhance their stability and bioactivity. For instance, derivatives of this compound have been explored for their potential as opioid receptor modulators, which are crucial for pain management therapies .
1.2. Peptidomimetics
The compound is recognized for its ability to mimic proline and phenylalanine residues in peptides. This property is particularly valuable in the development of peptidomimetics that can target specific enzymes or receptors more effectively than traditional peptides. A notable example includes the substitution of this compound in the design of angiotensin-converting enzyme inhibitors (ACE inhibitors), where it has shown promise in enhancing binding affinity and selectivity .
2.1. Interaction with Biological Targets
Research indicates that derivatives of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit significant interaction with various biological targets. Studies have shown that these compounds can act as antagonists at opioid receptors, which may lead to novel treatments for addiction or pain relief without the adverse effects associated with traditional opioids .
2.2. Anticancer Activity
Recent investigations have suggested that certain derivatives possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways. This potential has opened avenues for developing new anticancer agents based on the tetrahydroisoquinoline framework .
Synthetic Approaches
The synthesis of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods:
These synthetic routes allow for the modification of the core structure to enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the efficacy of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives:
- Opioid Receptor Antagonists : Research has highlighted compounds derived from this structure that show high affinity for kappa-opioid receptors, indicating potential use in treating mood disorders and addiction .
- Peptide-based Drug Design : A study demonstrated that incorporating this compound into peptide sequences significantly improved their stability against enzymatic degradation while maintaining activity against target receptors .
Mechanism of Action
The mechanism of action of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Tetrahydroisoquinoline Derivatives
Key Findings:
Substituent Effects :
- C7 Hydroxy/Methoxy Groups : The 7-hydroxy variant (Boc-7-hydroxy-D-Tic) shows enhanced κ-opioid receptor affinity (Ki = 0.024 nM) due to hydrogen bonding with receptor residues . Methoxy substitution at C7 reduces potency, as seen in compound 14 (Ki > 100 nM) .
- C3 Methylation : Methylation at C3 (e.g., compound 6a ) decreases binding affinity by disrupting the planar conformation critical for receptor interaction .
Stereochemical Impact :
- The (3R) configuration is critical for activity. The (3S) isomer (CAS: 79261-58-8) exhibits significantly lower receptor engagement due to mismatched stereoelectronic properties .
Protective Groups :
- Boc-protected derivatives (e.g., Boc-D-Tic) are more soluble in organic solvents than Cbz analogs, facilitating synthetic modifications . However, Cbz groups are preferred for solid-phase peptide synthesis due to milder deprotection conditions .
Hybrid Analogs :
- Compounds like AT-076 (des-3R,4R-dimethyl analog of JDTic) retain pan-opioid antagonism (Ki < 1 nM for μ, δ, κ) but with improved pharmacokinetic profiles .
Notes
Synthetic Challenges :
- Diastereomer separation (e.g., compounds 4 and 5 in ) requires chiral chromatography, increasing production costs .
- Acid-labile Boc groups necessitate careful deprotection to avoid racemization .
Biological Relevance :
- The 7-hydroxy-THIQ scaffold is a privileged structure in CNS drug discovery, with applications beyond opioids (e.g., neurokinin-1 antagonists) .
Limitations :
- Unprotected THIQ-3-COOH derivatives exhibit poor blood-brain barrier penetration due to high polarity .
Future Directions :
- Incorporating bioisosteres (e.g., pyridine for phenyl in ) may enhance solubility without compromising affinity .
Biological Activity
(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has the following chemical structure:
- Molecular Formula : C₁₈H₁₇NO₄
- CAS Number : 146684-74-4
This structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. Notably:
- A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 5.2 µM against Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
- The mechanism involved the induction of apoptosis through caspase-3 activation in Jurkat cells, indicating a pathway that could be exploited for cancer therapy .
2. Diabetes Management
Another area of interest is the role of these compounds in metabolic diseases:
- A derivative similar to (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was identified as a potent PPAR gamma agonist. In vivo studies demonstrated its ability to lower plasma glucose and triglyceride levels in diabetic mouse models . This suggests potential applications in managing type 2 diabetes.
3. Neuroprotective Effects
The compound's structural analogs have been studied for neuroprotective effects:
- Research indicates that certain tetrahydroisoquinoline derivatives may protect dopaminergic neurons from degeneration. This is particularly relevant for diseases such as Parkinson's disease . The ability to modulate neurotransmitter systems could lead to new therapeutic strategies.
The biological activities of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be attributed to several mechanisms:
- Binding Affinity : The compound exhibits significant binding affinity to Bcl-2 and Mcl-1 proteins but minimal interaction with Bcl-X(L), which is crucial for its pro-apoptotic effects .
- Inflammatory Pathway Modulation : In studies involving colorectal cancer models, compounds similar to (3R)-2-Carbobenzoxy exhibited anti-inflammatory effects by downregulating IL-6/JAK2/STAT3 signaling pathways . This pathway is often dysregulated in cancer and inflammatory diseases.
Case Studies
Several case studies illustrate the efficacy of tetrahydroisoquinoline derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions like the Castagnoli-Cushman reaction, which involves imine-anhydride cyclization. Key intermediates (e.g., tetrahydroisoquinoline derivatives) are typically purified via recrystallization and characterized using NMR, NMR, and melting point analysis. For example, trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline-4-carboxylic acid (melting point 102.4–105.3°C) was synthesized in three steps and validated via spectral data .
Q. How is the stereochemical integrity of the (3R)-configured tetrahydroisoquinoline core verified during synthesis?
- Methodological Answer : Chiral HPLC or X-ray crystallography is critical for confirming stereochemistry. For structurally related analogs (e.g., copper complexes of tetrahydroisoquinoline-carboxylic acids), circular dichroism (CD) spectroscopy and potentiometric titration have been used to validate stereospecific coordination environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
